molecular formula C9H7ClN2 B1424020 4-Chloro-2-methyl-1,8-naphthyridine CAS No. 1221272-96-3

4-Chloro-2-methyl-1,8-naphthyridine

Cat. No. B1424020
M. Wt: 178.62 g/mol
InChI Key: ANAARUOUJJHNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-1,8-naphthyridine is a chemical compound with the empirical formula C9H7ClN2 . It is a derivative of naphthyridine, a subset of diazanaphthalenes with nitrogen in the separate rings .


Synthesis Analysis

The synthesis of 4-Chloro-2-methyl-1,8-naphthyridine involves the reaction of 4-methyl-1,8-naphthyridin-2 (1H)-one with POCl3 in toluene. The mixture is refluxed at 120° C for 3 hours.


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-1,8-naphthyridine includes a naphthyridine core with a chlorine atom at the 4th position and a methyl group at the 2nd position .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines, including 4-Chloro-2-methyl-1,8-naphthyridine, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Physical And Chemical Properties Analysis

4-Chloro-2-methyl-1,8-naphthyridine is a solid compound . More detailed physical and chemical properties such as melting point, IR spectrum, NMR data, and mass spectrum can be found in the literature .

Scientific Research Applications

Antibacterial Activity and Efflux Pump Inhibition

4-Chloro-2-methyl-1,8-naphthyridine derivatives have been studied for their antibacterial activity and ability to inhibit efflux pumps in drug-resistant bacterial strains. Research has shown that certain 1,8-naphthyridine sulfonamides possess inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. These compounds demonstrated potential in synergizing with standard antibiotics and could play a role in overcoming bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).

Synthesis and Structural Analysis

The compound has been involved in the synthesis of various chemically interesting structures. For example, studies have focused on nucleophilic substitution reactions involving 1,8-naphthyridines, yielding compounds with potential applications in various fields of chemistry (Deady & Werden, 1986). Additionally, tris-naphthyridyl compounds and their complexes have been synthesized and characterized, revealing insights into molecular structure and bonding modes, which are critical for the development of new materials and catalysts (Gan et al., 2011).

Building Blocks for Supramolecular Chemistry

1,8-Naphthyridine derivatives, such as 4-Chloro-2-methyl-1,8-naphthyridine, are used as building blocks in supramolecular chemistry. Their structural properties make them suitable for creating complex molecular assemblies, which have applications in nanotechnology and molecular electronics (Park et al., 2005).

Antimicrobial Properties

Several studies have synthesized novel 1,8-naphthyridine derivatives, exploring their potential as antimicrobial agents. These compounds have shown promising activities against various pathogenic strains, highlighting their potential in developing new antimicrobial drugs (Karabasanagouda & Adhikari, 2006).

Applications in Organometallic Chemistry

Research has been conducted on cyclometalated complexes containing 1,8-naphthyridine ligands, including 4-Chloro-2-methyl-1,8-naphthyridine. These studies are significant for understanding the coordination chemistry of these complexes, which have implications in catalysis and material science (Graf et al., 2017).

Exploration of Chemical Reactivity

The reactivity of 4-Chloro-2-methyl-1,8-naphthyridine with various nucleophiles has been a subject of interest. Studies have explored its reactions under different conditions, leading to the synthesis of diverse derivatives. This research is essential for developing new synthetic methods and understanding the chemical behavior of naphthyridine derivatives (Sirakanyan et al., 2014).

Safety And Hazards

The safety data sheet for 4-Chloro-2-methyl-1,8-naphthyridine indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing. It is also recommended to avoid ingestion, inhalation, and dust formation .

properties

IUPAC Name

4-chloro-2-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAARUOUJJHNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696413
Record name 4-Chloro-2-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-1,8-naphthyridine

CAS RN

1221272-96-3
Record name 4-Chloro-2-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Graf, Y Gothe, N Metzler‐Nolte… - … für anorganische und …, 2017 - Wiley Online Library
The synthesis, crystal structure, and biological activity of new bis‐cyclometalated compounds [M(ptpy) 2 (4‐chloro‐2‐methyl‐1,8‐naphthyridine)]PF 6 [M = Rh (1); M = Ir (2); ptpy = 2‐(p‐…
Number of citations: 8 onlinelibrary.wiley.com
W Engen, TE O'Brien, B Kelly, J Do, L Rillera… - Bioorganic & medicinal …, 2010 - Elsevier
The insulin-like growth factor receptor (IGF-1R) is a receptor tyrosine kinase (RTK) involved in all stages of the development and propagation of breast and other cancers. The inhibition …
Number of citations: 26 www.sciencedirect.com

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